N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1353965-54-4
VCID: VC8233197
InChI: InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3
SMILES: CC(C)N(CCN)C1CCCCC1N(C)C
Molecular Formula: C13H29N3
Molecular Weight: 227.39 g/mol

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

CAS No.: 1353965-54-4

Cat. No.: VC8233197

Molecular Formula: C13H29N3

Molecular Weight: 227.39 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine - 1353965-54-4

Specification

CAS No. 1353965-54-4
Molecular Formula C13H29N3
Molecular Weight 227.39 g/mol
IUPAC Name 2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine
Standard InChI InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3
Standard InChI Key VCQRHQPOPDTDMB-UHFFFAOYSA-N
SMILES CC(C)N(CCN)C1CCCCC1N(C)C
Canonical SMILES CC(C)N(CCN)C1CCCCC1N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine consists of a cyclohexane ring substituted at the 1- and 2-positions with distinct amine groups:

  • Position 1: A tertiary amine bearing an isopropyl (-CH(CH3)2\text{-CH}(\text{CH}_3)_2) and two methyl (-CH3\text{-CH}_3) groups.

  • Position 2: A secondary amine linked to a 2-aminoethyl (-CH2CH2NH2\text{-CH}_2\text{CH}_2\text{NH}_2) chain.

This configuration creates significant steric hindrance, influencing reactivity and interaction with biological targets .

Table 1: Key Identifiers

PropertyValueSource
IUPAC NameN-(2-Aminoethyl)-N-isopropyl-N',N'-dimethylcyclohexane-1,2-diaminePubChem
Molecular FormulaC13H29N3\text{C}_{13}\text{H}_{29}\text{N}_3CymitQuimica
Molecular Weight227.4 g/molCymitQuimica
InChI KeyVCQRHQPOPDTDMB-UHFFFAOYNA-NPubChem
CAS Registry Number1353965-54-4CymitQuimica

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step alkylation strategy:

  • Cyclohexane Functionalization:

    • Cyclohexane-1,2-diamine is treated with methyl iodide and isopropyl bromide under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce methyl and isopropyl groups .

  • Aminoethyl Attachment:

    • The secondary amine at position 2 undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride, followed by purification via column chromatography .

Critical Reaction Parameters:

  • Temperature: 0–5°C for alkylation to minimize side reactions.

  • Solvent System: Ethanol/water (9:1) for optimal solubility .

  • Yield: ~65–70% after silica gel chromatography .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include controlling exothermic reactions during alkylation and ensuring high purity (>98%) for pharmaceutical applications .

Physicochemical Properties

Acidity/Basicity

  • pKa Values:

    • Primary amine (-NH2\text{-NH}_2): ~10.1 (similar to N-isopropylaminoacetic acid) .

    • Tertiary amine (-N(CH3)2\text{-N}(\text{CH}_3)_2): ~9.8 .

Applications in Research and Industry

Coordination Chemistry

The compound serves as a polydentate ligand for transition metals (e.g., Cu(II), Ni(II)):

  • Stability Constants: Log K values of 8.2–9.5 for Cu(II) complexes, outperforming simpler diamines like ethylenediamine .

  • Catalysis: Enhances activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing metal centers .

Pharmaceutical Intermediates

  • Anticancer Agents: Structural analogs (e.g., mitoxantrone derivatives) show DNA intercalation and topoisomerase inhibition .

  • Antiviral Research: Modifications of the aminoethyl chain have been explored for RNA virus inhibition .

ParameterValueSource
Skin IrritationCategory 2 (EU CLP)ECHA
MutagenicityNegative (Ames test)CymitQuimica
PersistenceHalf-life: 28 days (water)EPA

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